![molecular formula C23H20ClN5O3 B2775545 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1105199-88-9](/img/structure/B2775545.png)
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide Derivatives
Chloroacetamide and its derivatives, such as alachlor and metazachlor, are known for their application as selective herbicides. These compounds control annual grasses and broad-leaved weeds in various crops like cotton, maize, and soybeans by inhibiting fatty acid synthesis in target plants (Weisshaar & Böger, 1989). This suggests that chloroacetamide derivatives could have applications in agricultural research for the development of new herbicides with specific action mechanisms.
Pyrazole-acetamide Derivatives
Pyrazole-acetamide derivatives have been synthesized and studied for various biological activities. For instance, some omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives demonstrated anticonvulsant activity, highlighting the potential research application in pharmaceutical development for neurological disorders (Aktürk et al., 2002). Additionally, coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, offering another avenue for scientific research into therapeutic agents (Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
Research into the synthesis and biological evaluation of various heterocyclic compounds, including pyrazoline, oxazole, and thiadiazole derivatives, has revealed promising antimicrobial and antitumor activities. These compounds' synthesis and evaluation underline the potential for scientific research applications in developing new antimicrobial and anticancer agents (Gouda et al., 2010; Kendre et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM . Compared to other necroptosis regulatory kinases, it has a higher binding affinity for RIPK1 (RIPK1 Kd = 3.5 nM, RIPK3 Kd = 1700 nM, MLKL Kd > 30,000 nm) .
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome assay studies, the compound’s clearance rate and half-life were 18.40 mL/min/g and 75.33 min, respectively . The compound exhibits acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective protection of mice from hypothermia and death in TNFα-induced systemic inflammatory response syndrome .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-32-18-9-7-16(8-10-18)26-20(30)13-28-23(31)22-19(21(27-28)14-5-6-14)12-25-29(22)17-4-2-3-15(24)11-17/h2-4,7-12,14H,5-6,13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYNSYATYBPSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide |
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